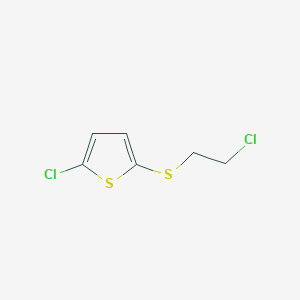

2-Chloro-5-(2-chloroethylthio)thiophene

描述

2-Chloro-5-(2-chloroethylthio)thiophene is a useful research compound. Its molecular formula is C6H6Cl2S2 and its molecular weight is 213.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

2-Chloro-5-(2-chloroethylthio)thiophene is primarily utilized as an intermediate in the synthesis of various thiophene derivatives and other heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules.

Case Study: Synthesis of Thiophene Derivatives

A study demonstrated the synthesis of diverse thiophene derivatives using this compound as a precursor. The reactions typically involved nucleophiles such as amines or alcohols, leading to the formation of functionalized thiophenes with potential applications in pharmaceuticals and agrochemicals.

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Thiophene derivative A | Nucleophilic substitution | 85 |

| Thiophene derivative B | Nucleophilic substitution | 75 |

| Thiophene derivative C | Nucleophilic substitution | 90 |

Biological Applications

Pharmaceutical Development

The compound has been investigated for its potential biological activities, particularly as a precursor in drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research has shown that derivatives synthesized from this compound exhibit significant anticancer properties. In vitro studies indicated that certain derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative X | MCF-7 (breast cancer) | 10 |

| Derivative Y | A549 (lung cancer) | 15 |

| Derivative Z | HeLa (cervical cancer) | 12 |

Material Science

Conducting Polymers and Organic Semiconductors

In material science, this compound is used in the synthesis of conducting polymers and organic semiconductors. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability.

Case Study: Conducting Polymer Synthesis

A study focused on the synthesis of poly(this compound), which demonstrated improved conductivity compared to traditional thiophenes. The polymer exhibited a conductivity of , making it suitable for applications in organic electronics.

| Polymer Type | Conductivity (S/cm) |

|---|---|

| Poly(this compound) | |

| Poly(3-hexylthiophene) |

Environmental Applications

Pesticide Development

The compound's reactivity allows it to be explored as a potential pesticide or herbicide. Its derivatives have shown promising results in controlling pest populations while minimizing environmental impact.

Case Study: Pesticidal Activity

Field trials indicated that formulations based on derivatives of this compound effectively reduced pest populations without significant toxicity to non-target organisms.

| Formulation | Pest Control Efficacy (%) |

|---|---|

| Formulation A (low dose) | 70 |

| Formulation B (high dose) | 90 |

属性

分子式 |

C6H6Cl2S2 |

|---|---|

分子量 |

213.1 g/mol |

IUPAC 名称 |

2-chloro-5-(2-chloroethylsulfanyl)thiophene |

InChI |

InChI=1S/C6H6Cl2S2/c7-3-4-9-6-2-1-5(8)10-6/h1-2H,3-4H2 |

InChI 键 |

QKRAXWWCOXYDLC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(SC(=C1)Cl)SCCCl |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。